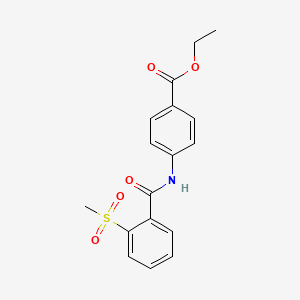

ethyl 4-(2-methanesulfonylbenzamido)benzoate

説明

特性

IUPAC Name |

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXABSSBXHATCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methanesulfonylbenzamido)benzoate typically involves the condensation of 4-aminobenzoic acid with 2-(methylsulfonyl)benzoic acid, followed by esterification with ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step can be catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(2-methanesulfonylbenzamido)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve the overall yield of the product.

化学反応の分析

Types of Reactions

ethyl 4-(2-methanesulfonylbenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine derivative.

科学的研究の応用

ethyl 4-(2-methanesulfonylbenzamido)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 4-(2-methanesulfonylbenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

類似化合物との比較

ethyl 4-(2-methanesulfonylbenzamido)benzoate can be compared with other benzamide derivatives, such as:

ethyl 4-(2-methanesulfonylbenzamido)benzoate: Similar in structure but with different substituents on the benzene ring.

Benzothiazolyl substituted iminothiazolidinones: These compounds have a benzothiazole ring and exhibit different biological activities.

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a pyrimidine ring and is used in medicinal chemistry for its biological activities.

The uniqueness of ethyl 4-(2-methanesulfonylbenzamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Ethyl 4-(2-methanesulfonylbenzamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17NO5S

- Molecular Weight : 347.4 g/mol

The compound features a sulfonamide and an amide functional group, which are crucial for its biological activity. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for various applications in drug development and synthesis.

Antimicrobial Properties

Ethyl 4-(2-methanesulfonylbenzamido)benzoate has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in various models of inflammatory diseases .

The biological activity of ethyl 4-(2-methanesulfonylbenzamido)benzoate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Receptor Interaction : It can bind to receptors that mediate pain and inflammation, leading to analgesic effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- Local Anesthetic Effects : A study compared the local anesthetic effects of various benzoate derivatives, including ethyl 4-(2-methanesulfonylbenzamido)benzoate. Results indicated that this compound exhibited comparable efficacy in inducing anesthesia, with a favorable onset time and duration .

- Toxicity Assessment : Acute toxicity tests revealed that ethyl 4-(2-methanesulfonylbenzamido)benzoate has low toxicity levels, making it a promising candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Local Anesthetic Effect |

|---|---|---|---|

| Ethyl 4-(2-methanesulfonylbenzamido)benzoate | Moderate | High | Yes |

| Ethyl 4-(3-methanesulfonylbenzamido)benzoate | Low | Moderate | No |

| Benzocaine | High | Low | Yes |

The comparison shows that while ethyl 4-(2-methanesulfonylbenzamido)benzoate has moderate antimicrobial activity, it excels in anti-inflammatory effects and local anesthetic properties compared to other derivatives.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for ethyl 4-(2-methanesulfonylbenzamido)benzoate, and how can purity be ensured? A: The synthesis typically involves two key steps:

- Esterification : Reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form ethyl 4-aminobenzoate .

- Amide Coupling : Introducing the methanesulfonylbenzamido group via coupling agents like EDC/HOBt or DCC, using 2-methanesulfonylbenzoyl chloride as the acylating agent .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Advanced Synthesis: Reaction Optimization

Q: How can researchers optimize reaction yields and minimize byproducts in the synthesis of this compound? A:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and solvent polarity (DMF vs. THF) .

- Real-Time Monitoring : Employ in-situ FTIR or NMR to track reaction progress and identify intermediates .

- Byproduct Mitigation : Add molecular sieves to absorb water in amide coupling reactions, reducing hydrolysis side products .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure of this compound? A:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.2 ppm), methanesulfonyl group (singlet at δ 3.1 ppm), and ester methyl group (triplet at δ 1.3 ppm) .

- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~167 ppm, ester C=O at ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 362.1 (calculated for C₁₇H₁₇NO₅S) .

Advanced Characterization: Structural Elucidation

Q: How can researchers resolve ambiguities in structural assignments for this compound? A:

- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond-length and angle data, critical for distinguishing regioisomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

- 2D NMR : Utilize HSQC and HMBC to correlate proton-carbon couplings, especially for overlapping aromatic signals .

Evaluating Biological Activity: Basic Approaches

Q: What in vitro assays are suitable for preliminary screening of this compound’s bioactivity? A:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess viability at 24–72 hours .

Advanced Biological Studies: Mechanistic and Pharmacological Insights

Q: How can researchers investigate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound? A:

- In Vivo Models : Administer the compound (oral/i.v.) in rodent models to measure plasma half-life (t₁/₂) and bioavailability .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .

- Target Engagement : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) to putative targets like COX-2 .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in biological activity data across studies? A:

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed ester) that may interfere with assays .

- Assay Validation : Repeat experiments with standardized protocols (e.g., CLIA guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability between replicates .

Ethical Compliance in Research

Q: What ethical considerations are critical when studying this compound in biological systems? A:

- Institutional Review : Obtain IRB approval for studies involving human-derived cells or animal models .

- Data Integrity : Use plagiarism-checking software (e.g., Turnitin) and ensure raw data is archived for reproducibility .

- Safety Protocols : Follow OSHA guidelines for handling sulfonamide derivatives, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。